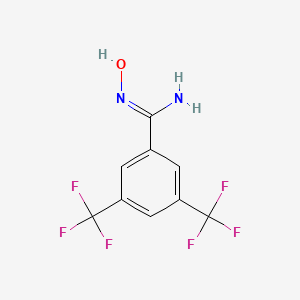

3,5-Bis(trifluoromethyl)benzamidoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the amidoxime group. The general reaction scheme is as follows: [ \text{3,5-bis(trifluoromethyl)benzonitrile} + \text{hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification steps such as recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Bis(trifluoromethyl)benzamidoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the amidoxime group to an amine.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso derivatives, while reduction results in amines .

Applications De Recherche Scientifique

3,5-Bis(trifluoromethyl)benzamidoxime has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.

Mécanisme D'action

The mechanism of action of 3,5-Bis(trifluoromethyl)benzamidoxime involves its interaction with molecular targets through the amidoxime functional group. This group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Bis(trifluoromethyl)benzonitrile: A precursor in the synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime.

3,5-Bis(trifluoromethyl)benzamide: Another derivative with different functional groups.

3,5-Bis(trifluoromethyl)benzoic acid: A related compound with a carboxylic acid group.

Uniqueness

This compound is unique due to its amidoxime functional group, which imparts distinct reactivity and potential biological activity. The presence of two trifluoromethyl groups further enhances its chemical stability and lipophilicity, making it a valuable compound in various research applications .

Activité Biologique

3,5-Bis(trifluoromethyl)benzamidoxime is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H6F6N2O

- Molecular Weight : 272.15 g/mol

- Functional Groups : The compound features two trifluoromethyl groups at the 3 and 5 positions of a benzamidoxime structure, enhancing its electronic properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through the amidoxime functional group. This group can engage in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit specific proteases by binding to their active sites, thereby preventing substrate access and catalytic activity.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, impacting cellular metabolism and growth.

Biological Activity

The biological effects of this compound are diverse:

- Antimicrobial Activity : The compound exhibits potent growth inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Cellular Effects : It modulates transcription factors that regulate genes involved in cell growth and differentiation.

Data Table: Biological Activity Overview

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits MRSA growth | |

| Enzyme Inhibition | Binds to proteases, blocking substrate access | |

| Gene Regulation | Modulates transcription factors affecting metabolism |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, the compound demonstrated significant inhibitory effects on MRSA strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 10 µg/mL, indicating strong potential for development as an antibacterial agent.

Case Study 2: Enzyme Interaction

Research involving enzyme assays revealed that the compound effectively inhibited serine proteases. The IC50 values ranged from 50 nM to 200 nM depending on the specific enzyme target, showcasing its potential as a lead compound for drug development targeting proteolytic pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for its application in medicinal chemistry. The trifluoromethyl groups enhance the compound's stability and bioavailability. Preliminary studies suggest favorable absorption characteristics with a potential for good oral bioavailability due to its lipophilic nature.

Applications in Research

This compound has several applications across various fields:

- Medicinal Chemistry : Investigated as a pharmaceutical intermediate for developing new drugs targeting specific molecular pathways.

- Biochemical Research : Utilized as a tool in studying enzyme inhibition and protein interactions.

- Material Science : Employed in synthesizing advanced materials such as fluorinated polymers.

Propriétés

Numéro CAS |

72111-09-2 |

|---|---|

Formule moléculaire |

C9H6F6N2O |

Poids moléculaire |

272.15 g/mol |

Nom IUPAC |

N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide |

InChI |

InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17) |

Clé InChI |

GGAPMNUHESBFNK-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N |

SMILES isomérique |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N\O)/N |

SMILES canonique |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N |

Solubilité |

not available |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.